molecular formula C10H17ClFNO4S B2833424 Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate CAS No. 2138576-46-0

Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate

Cat. No.: B2833424
CAS No.: 2138576-46-0
M. Wt: 301.76
InChI Key: JFTDDXBNWGKZJR-JGVFFNPUSA-N
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Description

Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a chlorosulfonyl and a fluorine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes the formation of the piperidine ring, followed by the introduction of the chlorosulfonyl and fluorine groups under controlled conditions. Common reagents used in these reactions include chlorosulfonic acid and fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential as a building block in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate and tert-butyl (3R,5S)-3-chlorosulfonyl-5-hydroxypiperidine-1-carboxylate .

Uniqueness

Tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate is unique due to the presence of both chlorosulfonyl and fluorine groups on the piperidine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and drug design.

Properties

IUPAC Name

tert-butyl (3R,5S)-3-chlorosulfonyl-5-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClFNO4S/c1-10(2,3)17-9(14)13-5-7(12)4-8(6-13)18(11,15)16/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTDDXBNWGKZJR-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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